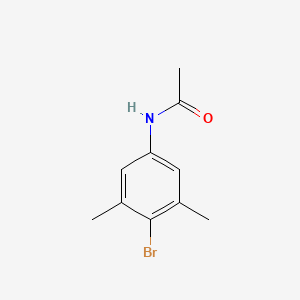

N-(4-bromo-3,5-dimethylphenyl)acetamide

CAS No.: 64835-48-9

Cat. No.: VC2016684

Molecular Formula: C10H12BrNO

Molecular Weight: 242.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64835-48-9 |

|---|---|

| Molecular Formula | C10H12BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | N-(4-bromo-3,5-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H12BrNO/c1-6-4-9(12-8(3)13)5-7(2)10(6)11/h4-5H,1-3H3,(H,12,13) |

| Standard InChI Key | HXXWQYBIQBWFDI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Br)C)NC(=O)C |

| Canonical SMILES | CC1=CC(=CC(=C1Br)C)NC(=O)C |

Introduction

Chemical Structure and Properties

Structural Features

N-(4-bromo-3,5-dimethylphenyl)acetamide consists of a phenyl ring with a specific substitution pattern: a bromine atom at position 4 and methyl groups at positions 3 and 5. An acetamide group (-NHCOCH₃) is attached to the phenyl ring, contributing to the compound's chemical behavior and biological interactions . This structural arrangement creates a molecule with interesting electronic properties and reactivity patterns, particularly at the bromine position.

Physical and Chemical Properties

The compound is characterized by several key physical and chemical properties that influence its behavior in various applications and reactions, as summarized in Table 1.

Table 1: Physical and Chemical Properties of N-(4-bromo-3,5-dimethylphenyl)acetamide

| Property | Value |

|---|---|

| CAS Number | 64835-48-9 |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| Melting Point | 180-181°C |

| Boiling Point | 350.6°C (predicted) |

| Density | 1.413 g/cm³ (predicted) |

| LogP | 4.4886 |

| LogD | 4.482 |

| LogSw | -4.2674 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 75.645 |

The relatively high melting point (180-181°C) indicates strong intermolecular forces, likely due to hydrogen bonding through the acetamide group . Its predicted high boiling point also suggests significant intermolecular attractions . The logP value of approximately 4.49 indicates high lipophilicity, which may influence its biological activity and pharmacokinetic properties .

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of N-(4-bromo-3,5-dimethylphenyl)acetamide. The compound exhibits characteristic spectral features that help in its identification:

Nuclear Magnetic Resonance (NMR):

-

¹H NMR typically shows signals for the methyl protons of both the dimethyl groups on the phenyl ring and the acetamide group, aromatic protons, and the amide proton

-

¹³C NMR reveals signals corresponding to the phenyl ring carbons, carbonyl carbon, and methyl carbons

Infrared Spectroscopy (IR):

-

Characteristic bands include N-H stretching (3300-3500 cm⁻¹), C=O stretching (1630-1690 cm⁻¹), and C-Br stretching (550-650 cm⁻¹)

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 242 (corresponding to the molecular weight)

-

Fragmentation patterns typically include loss of bromine and acetyl groups

Synthesis Methods

Laboratory Synthesis

The synthesis of N-(4-bromo-3,5-dimethylphenyl)acetamide can be achieved through several routes, with the most common methods outlined below.

Acetylation of 4-bromo-3,5-dimethylaniline

The primary synthesis route involves the reaction of 4-bromo-3,5-dimethylaniline with acetic anhydride or acetyl chloride. The reaction is typically conducted under reflux conditions in the presence of a suitable solvent such as acetic acid, followed by purification through recrystallization .

The general reaction scheme can be represented as:

4-bromo-3,5-dimethylaniline + Acetic anhydride → N-(4-bromo-3,5-dimethylphenyl)acetamide + Acetic acid

Bromination of 3,5-dimethylacetanilide

Alternatively, the compound can be synthesized through selective bromination of 3,5-dimethylacetanilide using various brominating agents. Studies have explored the use of tetraalkylammonium polyhalides, such as tetrabutylammonium tribromide, benzyltrimethylammonium tribromide, and benzyltrimethylammonium chlorobromate(1-) in dichloromethane-methanol mixtures at room temperature . This method offers an alternative approach, particularly when the precursor 3,5-dimethylacetanilide is more readily available than 4-bromo-3,5-dimethylaniline.

Industrial Production

Industrial production methods for N-(4-bromo-3,5-dimethylphenyl)acetamide are scaled-up versions of laboratory syntheses with optimizations for efficiency, yield, and purity. Key considerations in industrial production include:

-

Controlled addition of reactants to manage exothermic reactions

-

Precise temperature control throughout the process

-

Efficient mixing systems to ensure homogeneity

-

Scaled-up purification processes, often involving recrystallization or column chromatography

-

Rigorous quality control measures to ensure product consistency

Industrial settings may also incorporate continuous flow processes rather than batch reactions to improve efficiency and reduce waste.

Chemical Reactivity

Types of Reactions

N-(4-bromo-3,5-dimethylphenyl)acetamide participates in various chemical reactions, primarily due to the reactivity of the bromine atom and the acetamide group:

Nucleophilic Substitution Reactions: The bromine atom serves as an excellent leaving group, enabling substitution with various nucleophiles. Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxide derivatives using reagents such as hydrogen peroxide or peracids.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce functional groups in the molecule, leading to the formation of amine derivatives.

Hydrolysis: Under acidic or basic conditions, the acetamide group can undergo hydrolysis to yield the corresponding amine.

Cross-coupling Reactions: The bromine atom makes the compound suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are valuable for introducing new carbon-carbon bonds.

Reaction Mechanisms

The mechanisms of these reactions depend on the specific conditions and reagents employed. For nucleophilic substitution reactions, the mechanism typically involves nucleophilic attack at the carbon bearing the bromine atom, followed by displacement of the bromine as a leaving group.

In cross-coupling reactions, the mechanism generally involves:

-

Oxidative addition of the palladium catalyst to the carbon-bromine bond

-

Transmetalation with the coupling partner

-

Reductive elimination to form the new carbon-carbon bond and regenerate the catalyst

These reactions expand the synthetic utility of N-(4-bromo-3,5-dimethylphenyl)acetamide as a building block for more complex molecules.

Biological Activity and Applications

Antibacterial Properties

Research indicates that N-(4-bromo-3,5-dimethylphenyl)acetamide and its derivatives exhibit significant antibacterial properties. Studies comparing various acetamide derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Table 2 summarizes some of the reported antibacterial activity data.

Table 2: Antibacterial Activity of N-(4-bromo-3,5-dimethylphenyl)acetamide and Related Compounds

| Compound | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against S. typhi |

|---|---|---|

| N-(4-bromo-3,5-dimethylphenyl)acetamide | 20 | 18 |

| Standard (Ciprofloxacin) | 22 | 23 |

The antibacterial activity is thought to stem from the compound's ability to interact with bacterial cell membranes and potentially disrupt essential cellular processes.

Enzyme Inhibition

Molecular docking studies have suggested that N-(4-bromo-3,5-dimethylphenyl)acetamide and its derivatives possess inhibitory effects against key enzymes involved in metabolic pathways. Compounds derived from this class have shown inhibition against enzymes such as α-glucosidase and butyrylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively.

Table 3: Enzyme Inhibition by N-(4-bromo-3,5-dimethylphenyl)acetamide

| Enzyme | Inhibition (%) |

|---|---|

| α-Glucosidase | 65.3 |

| Butyrylcholinesterase | 58.7 |

The docking scores indicated strong binding affinity to these enzymes, suggesting potential therapeutic applications. The acetamide moiety appears to play a crucial role in these interactions, forming hydrogen bonds with key amino acid residues in the enzyme active sites.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(4-bromo-3,5-dimethylphenyl)acetamide, particularly in relation to non-small cell lung cancer (NSCLC). The compound has been noted to target fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in NSCLC. This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines.

The mechanisms through which this compound exerts its anticancer effects include:

-

Inhibition of FGFR1 Phosphorylation: This disrupts downstream signaling pathways critical for cell survival and proliferation.

-

Induction of Apoptosis: The compound promotes programmed cell death in cancer cells through intrinsic apoptotic pathways.

-

Cell Cycle Arrest: It causes G2 phase arrest in NSCLC cell lines, preventing further progression into mitosis.

Molecular docking studies have revealed that this compound binds effectively to FGFR1. The docking simulations indicated the formation of multiple hydrogen bonds between the compound and the receptor, suggesting a stable interaction that may underlie its inhibitory effects.

Structure-Activity Relationship

Comparison with Structurally Similar Compounds

A comparative analysis with structurally similar compounds provides valuable insights into the structure-activity relationships of N-(4-bromo-3,5-dimethylphenyl)acetamide. The position and type of substituents on the phenyl ring significantly alter the physicochemical properties and biological activities of these compounds.

Table 4: Comparison of N-(4-bromo-3,5-dimethylphenyl)acetamide with Structurally Similar Compounds

| Compound | Structural Difference | Effect on Properties | Effect on Biological Activity |

|---|---|---|---|

| N-(4-bromo-2,5-dimethylphenyl)acetamide | Methyl groups at positions 2 and 5 instead of 3 and 5 | Altered electronic distribution on the phenyl ring | May influence binding to biological targets |

| N-(4-iodo-3,5-dimethylphenyl)acetamide | Iodine instead of bromine at position 4 | Increased atomic radius and polarizability | Potentially enhanced lipophilicity and altered binding characteristics |

| 2-bromo-N-(4-bromo-3,5-dimethylphenyl)acetamide | Additional bromine on the acetamide group | Increased molecular weight and lipophilicity | May improve binding to specific targets |

Steric effects play a crucial role in the biological activity of these compounds. For instance, bromine at position 2 (instead of position 4) introduces steric hindrance near the acetamide group, which may reduce enzymatic degradation. Similarly, compounds with symmetric methyl groups (e.g., 2,6-dimethyl substitution) exhibit higher crystallinity, impacting purification processes.

Effect of Substitution Patterns

The specific position of substituents on the phenyl ring significantly impacts the biological activity of these compounds. Research has shown that:

-

Position of bromine: When bromine is at the para position (position 4), as in N-(4-bromo-3,5-dimethylphenyl)acetamide, it often enhances lipophilicity and membrane permeability compared to meta or ortho positions.

-

Methyl group positioning: The 3,5-dimethyl pattern creates a specific electronic distribution on the ring that influences the compound's interactions with biological targets. Altering this pattern to 2,5-dimethyl or 2,3-dimethyl changes these interactions .

-

Halogen variations: Replacing bromine with other halogens like chlorine, fluorine, or iodine alters the electron-withdrawing effects and atomic radius, resulting in modified binding properties and biological activities.

These structure-activity relationships provide valuable guidance for the rational design of new derivatives with enhanced properties for specific applications.

Research Findings and Current Studies

Anticancer Research

Current research on N-(4-bromo-3,5-dimethylphenyl)acetamide has revealed promising anticancer potential, particularly against NSCLC cell lines. Studies have demonstrated significant activity with IC50 values ranging from 1.25 μM to 2.31 μM across different cell lines, indicating potent activity against FGFR1 amplification.

In vitro studies using NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703 cell lines have shown that the compound effectively reduces cell viability and increases apoptosis rates. These findings suggest that N-(4-bromo-3,5-dimethylphenyl)acetamide and its derivatives may serve as lead compounds for the development of novel anticancer agents.

Synthetic Methodology Development

Research is ongoing to develop more efficient and environmentally friendly methods for synthesizing N-(4-bromo-3,5-dimethylphenyl)acetamide and its derivatives. Recent studies have explored:

-

Green chemistry approaches using environmentally benign solvents and catalysts

-

Microwave-assisted synthesis to reduce reaction times and energy consumption

-

Flow chemistry methods for continuous production with improved efficiency

-

Chemoselective methods for introducing the bromine atom at specific positions

These advancements in synthetic methodology contribute to more sustainable and efficient production of this valuable compound and its derivatives.

Preclinical Studies

Preclinical studies involving N-(4-bromo-3,5-dimethylphenyl)acetamide have shown promising results:

-

In vitro cell culture models: The compound has demonstrated significant reduction in cell viability and increased apoptosis rates in cancer cell lines.

-

Early-stage animal studies: Preliminary data indicate a reduction in tumor size when the compound is administered alongside standard chemotherapeutics.

-

Toxicity assessments: Initial safety evaluations suggest manageable toxicity profiles, though comprehensive studies are still needed.

These findings collectively highlight the potential of N-(4-bromo-3,5-dimethylphenyl)acetamide as a candidate for further development in therapeutic applications.

Analytical Methods

Chromatographic Techniques

Various chromatographic methods have been developed for the analysis of N-(4-bromo-3,5-dimethylphenyl)acetamide:

-

High-Performance Liquid Chromatography (HPLC): Typically employing C18 columns with methanol/water or acetonitrile/water mobile phases, allowing for quantification with detection limits in the nanogram range.

-

Thin-Layer Chromatography (TLC): Used for rapid qualitative analysis and reaction monitoring, typically with silica gel plates and appropriate solvent systems.

-

Gas Chromatography (GC): Particularly useful for purity analysis and quantification when coupled with mass spectrometry (GC-MS).

These techniques are essential for quality control in the production of N-(4-bromo-3,5-dimethylphenyl)acetamide and for monitoring its presence in research samples.

Spectroscopic Methods

In addition to the spectroscopic characterization techniques mentioned earlier, advanced methods such as two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) provide detailed structural information about the compound and its derivatives. These methods are particularly valuable for confirming the structure of new derivatives and investigating interaction mechanisms with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume